molecular formula C27H22N4O3S B1682959 TD-198946

TD-198946

Cat. No.: B1682959
M. Wt: 482.6 g/mol
InChI Key: QGAMAWMLTUNPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

TD-198946 is synthesized through a series of chemical reactions involving thienoindazole derivatives. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared using standard organic synthesis techniques involving multiple steps of chemical reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be stored at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions

TD-198946 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .

Biological Activity

TD-198946 is a small molecular compound that has garnered attention for its potential therapeutic effects, particularly in the context of intervertebral disc degeneration (IDD) and cartilage repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cell types, and relevant case studies.

This compound primarily exerts its biological effects through the PI3K/Akt signaling pathway . Research indicates that this compound enhances the production of glycosaminoglycans (GAGs) in nucleus pulposus (NP) cells, which are crucial for maintaining the structural integrity and hydration of intervertebral discs. The activation of this pathway leads to increased expression of extracellular matrix (ECM) synthesis genes such as Acan , Has2 , and Col2a1 .

Key Findings on Mechanism

  • GAG Synthesis : this compound significantly enhances GAG production in both mouse NP cells (mNPCs) and human NP cells (hNPCs), with optimal effects observed at concentrations of 10 nM and 100 nM, respectively .
  • Gene Expression : The compound upregulates genes associated with ECM synthesis, although it does not uniformly affect all ECM markers across different cell types .
  • Histological Preservation : In animal models, this compound treatment resulted in preserved NP structures and maintained disc height over time, indicating its potential to mitigate IDD progression .

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound in various contexts:

Study 1: Effects on Intervertebral Disc Degeneration

In a mouse model using a tail-puncture technique to induce IDD:

  • Immediate Treatment Model : this compound was administered immediately post-puncture, showing significant preservation of disc height compared to control groups.
  • Latent Treatment Model : Administering this compound two weeks post-injury also resulted in maintained disc height and improved histological scores .
Treatment Group% Disc Height Index (DHI) at Week 6Histological Score
VehicleDecreased significantlyLow
This compoundMaintainedHigh

Study 2: Chondrogenic Differentiation

In experiments involving dedifferentiated chondrocytes:

  • This compound treatment led to increased expression levels of key chondrogenic markers such as RUNX1 , SOX9 , and COL2A1 , indicating enhanced redifferentiation capabilities .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enhancement of GAG Production : Critical for maintaining disc hydration and structural integrity.
  • Activation of PI3K/Akt Pathway : Central to its mechanism, influencing gene expression related to ECM synthesis.
  • Therapeutic Potential for IDD : Demonstrated ability to preserve disc height and NP structure in preclinical models.

Properties

IUPAC Name

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMAWMLTUNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.